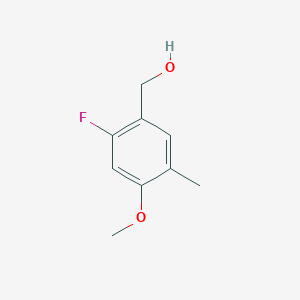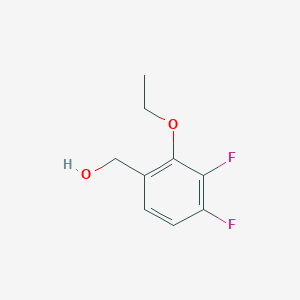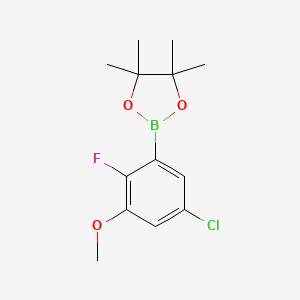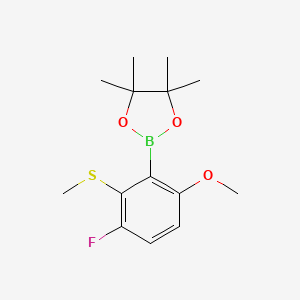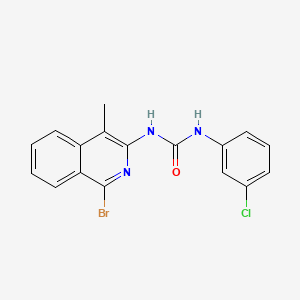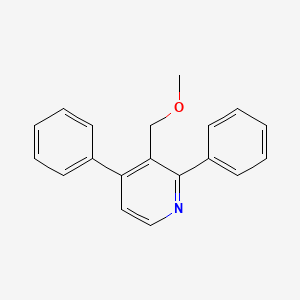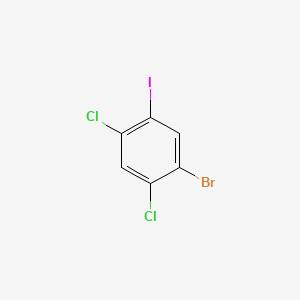
1-Bromo-2,4-dichloro-5-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,4-dichloro-5-iodobenzene is an aromatic compound with the molecular formula C6H2BrCl2I It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to the benzene ring
Méthodes De Préparation
The synthesis of 1-Bromo-2,4-dichloro-5-iodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the sequential halogenation of benzene derivatives. For instance, starting with a dichlorobenzene, bromination and iodination can be carried out under controlled conditions to introduce the bromine and iodine atoms at the desired positions on the benzene ring. Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
1-Bromo-2,4-dichloro-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
1-Bromo-2,4-dichloro-5-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules.
Industry: It is employed in the production of advanced materials and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism by which 1-Bromo-2,4-dichloro-5-iodobenzene exerts its effects is primarily through its reactivity as an electrophile. The presence of multiple halogen atoms makes the compound highly reactive towards nucleophiles, facilitating various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
1-Bromo-2,4-dichloro-5-iodobenzene can be compared with other halogenated benzene derivatives, such as:
- 1-Bromo-2,5-dichloro-4-iodobenzene
- 1-Bromo-4-iodobenzene
- 2-Bromoiodobenzene
These compounds share similar reactivity patterns but differ in the positions of the halogen atoms, which can influence their chemical behavior and applications. The unique combination of bromine, chlorine, and iodine in this compound makes it particularly versatile for specific synthetic applications.
Propriétés
Formule moléculaire |
C6H2BrCl2I |
|---|---|
Poids moléculaire |
351.79 g/mol |
Nom IUPAC |
1-bromo-2,4-dichloro-5-iodobenzene |
InChI |
InChI=1S/C6H2BrCl2I/c7-3-1-6(10)5(9)2-4(3)8/h1-2H |
Clé InChI |
LKHVWECAHUNBAS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)I)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


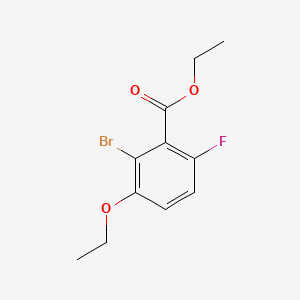


![Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate](/img/structure/B14023964.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B14023970.png)
